molecular formula C3H6F2N2O B6202844 3,3-difluoro-N'-hydroxypropanimidamide CAS No. 1216374-11-6

3,3-difluoro-N'-hydroxypropanimidamide

Cat. No. B6202844
CAS RN: 1216374-11-6
M. Wt: 124.1
InChI Key:
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Description

3,3-Difluoro-N'-hydroxypropanimidamide (DFHPA) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is an important intermediate in the synthesis of many compounds and is also used as an inhibitor of enzymes. DFHPA is a versatile compound with a wide range of uses, including the synthesis of a variety of compounds, as well as the inhibition of enzymes.

Mechanism of Action

3,3-difluoro-N'-hydroxypropanimidamide acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme.
Biochemical and Physiological Effects
3,3-difluoro-N'-hydroxypropanimidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of some hormones and to modulate the activity of some signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-difluoro-N'-hydroxypropanimidamide in laboratory experiments include its high purity, its stability, and its low cost. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation of using 3,3-difluoro-N'-hydroxypropanimidamide in laboratory experiments is its lack of specificity. It can bind to multiple sites on enzymes, leading to non-specific inhibition of enzymes.

Future Directions

There are a number of possible future directions for 3,3-difluoro-N'-hydroxypropanimidamide. One potential application is in the development of inhibitors for specific enzymes, such as kinases and phosphatases. Another potential application is in the development of drugs to target specific proteins or pathways. Additionally, 3,3-difluoro-N'-hydroxypropanimidamide could be used to study the structure and function of enzymes and to explore the mechanisms of enzyme-substrate interactions. Finally, 3,3-difluoro-N'-hydroxypropanimidamide could be used in the development of diagnostics and therapeutic agents.

Synthesis Methods

3,3-difluoro-N'-hydroxypropanimidamide is synthesized by a two-step synthesis process. The first step involves the reaction of 3-fluoro-2-hydroxypropionic acid with hydrazine hydrate to form 3-fluoro-2-hydroxypropanimidic acid. This is then reacted with difluoromethyl amine to form the desired 3,3-difluoro-N'-hydroxypropanimidamide. The reaction is carried out in an aqueous medium at a temperature of between 80-90°C.

Scientific Research Applications

3,3-difluoro-N'-hydroxypropanimidamide is widely used in scientific research in the fields of biochemistry and chemistry. It is used as an inhibitor of enzymes, as a reagent for the synthesis of compounds, and as a substrate for biochemical studies. It is also used in the study of enzyme kinetics and in the study of metabolic pathways. It has also been used in the study of protein-protein interactions, as well as in the study of DNA and RNA synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-N'-hydroxypropanimidamide involves the reaction of 3,3-difluoropropionitrile with hydroxylamine hydrochloride to form 3,3-difluoro-N'-hydroxypropionimidamide, which is then reacted with ammonia to yield the final product.", "Starting Materials": [ "3,3-difluoropropionitrile", "hydroxylamine hydrochloride", "ammonia" ], "Reaction": [ "Step 1: 3,3-difluoropropionitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3,3-difluoro-N'-hydroxypropionimidamide.", "Step 2: The resulting 3,3-difluoro-N'-hydroxypropionimidamide is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to yield 3,3-difluoro-N'-hydroxypropanimidamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1216374-11-6

Product Name

3,3-difluoro-N'-hydroxypropanimidamide

Molecular Formula

C3H6F2N2O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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